Hydrogen Bond Donor/Acceptor Profile: Quantitative Advantage of the 2-Amino Substituent Over Des-Amino Analog
The target compound possesses two hydrogen bond donors (HBD = 2) and five hydrogen bond acceptors (HBA = 5), compared to the des-amino analog 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 40775-91-5) which has only one hydrogen bond donor (HBD = 1) and four hydrogen bond acceptors (HBA = 4) due to replacement of the 2-amino group with a hydrogen atom [1]. The additional HBD from the 2-amino group provides an extra anchoring point for target engagement, which is significant given that the 7-hydroxyl/7-one moiety already serves as a key pharmacophoric element in kinase and DHODH inhibitor binding [2].
| Evidence Dimension | Hydrogen bond donor count (HBD) – computed from chemical structure |
|---|---|
| Target Compound Data | HBD = 2; HBA = 5; Molecular weight = 219.12 g/mol; XLogP3-AA = -0.6 |
| Comparator Or Baseline | 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 40775-91-5): HBD = 1; HBA = 4; Molecular weight = 204.11 g/mol; Molecular formula = C6H3F3N4O (no amino group) |
| Quantified Difference | Target compound has +1 HBD, +1 HBA, and +15 Da molecular weight relative to comparator; the additional amino group contributes a primary amine capable of forming two hydrogen bonds as a donor |
| Conditions | Computed properties from PubChem (PubChem release 2021.05.07); XLogP3-AA computed by XLogP3 3.0; hydrogen bond counts from Cactvs 3.4.8.18 |
Why This Matters
The additional hydrogen bond donor from the 2-amino group enables binding interactions unavailable to the des-amino analog, a distinction critical for target selectivity in adenosine receptor, kinase, and DHODH inhibitor programs where the 2-amino motif has been shown to engage key active-site residues.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 612884, 2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (target). PubChem CID 12972705 for 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (comparator, CAS 40775-91-5). Computed properties accessed May 2026. View Source
- [2] Patel, P.; et al. J. Med. Chem. 2008, 51, 3649–3653. Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors: structural basis for species-selective PfDHODH inhibition; the 7-OH/7-one moiety and 2-position substitution identified as critical pharmacophoric elements. View Source
